5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Historical Context and Development
The development of pyrazolo[4,3-c]pyridine derivatives traces its origins to the early twentieth century when foundational work in heterocyclic chemistry began to establish the synthetic methodologies for fused ring systems. The historical progression of pyrazolopyridine synthesis demonstrates a remarkable evolution from simple condensation reactions to sophisticated multi-step synthetic strategies. Early investigations into pyrazole-pyridine fusion patterns laid the groundwork for understanding the five possible congeners that constitute the pyrazolopyridine family, including the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] arrangements.
The synthesis of tetrahydro variants, particularly those bearing benzyl substituents, emerged as researchers recognized the importance of reducing the aromaticity of one ring while maintaining substitution patterns that could enhance molecular interactions. The development of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines specifically began with the recognition that partial saturation of the pyridine ring could provide conformational flexibility while preserving the essential nitrogen-containing framework. This approach allowed chemists to access compounds with half-chair conformations in the reduced pyridine ring, creating three-dimensional structures with defined spatial arrangements of substituents.
The introduction of benzyl groups at the nitrogen-5 position represented a significant advancement in the functionalization of these heterocyclic scaffolds. Research demonstrated that benzyl substituents could be successfully incorporated through deprotonation and alkylation strategies, with sodium hydride-mediated reactions achieving yields of approximately ninety percent. These methodological developments established the foundation for accessing 5-benzyl derivatives as stable, well-characterized compounds suitable for further synthetic elaboration.
Significance in Heterocyclic Chemistry
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine occupies a position of considerable importance within the broader landscape of heterocyclic chemistry due to its unique combination of structural features and synthetic accessibility. The compound exemplifies the principles of molecular complexity through its integration of multiple nitrogen atoms, partial ring saturation, and aromatic substitution within a compact bicyclic framework. This structural arrangement provides multiple sites for chemical modification and interaction, making it an invaluable scaffold for synthetic organic chemistry applications.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the pyrazolopyridine class. These heterocyclic systems have demonstrated remarkable versatility in synthetic transformations, serving as intermediates in the construction of more complex molecular architectures. The presence of multiple nitrogen atoms within the fused ring system creates opportunities for coordination chemistry, hydrogen bonding interactions, and electronic effects that influence both reactivity and molecular recognition properties.
From a structural perspective, the compound demonstrates the successful integration of aromatic and aliphatic elements within a single molecular framework. The pyrazole ring maintains its aromatic character while the tetrahydropyridine component provides conformational flexibility through its puckered ring geometry. This combination allows the molecule to adopt specific three-dimensional conformations that can be crucial for molecular recognition processes and synthetic utility. The benzyl substituent further enhances the compound's significance by providing an aromatic appendage that can participate in pi-pi stacking interactions and other non-covalent binding modes.
The compound also serves as an important model system for understanding the relationship between structure and reactivity in nitrogen-containing heterocycles. Studies of related tetrahydro-pyrazolo[4,3-c]pyridine derivatives have revealed that the reduced pyridine ring adopts a half-chair conformation with substituents preferentially occupying equatorial positions. This conformational preference has implications for synthetic strategy design and provides insights into the three-dimensional organization of these complex heterocyclic systems.
Classification within Pyrazole Derivatives
Within the extensive family of pyrazole derivatives, 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine occupies a specific classification position that reflects both its structural complexity and synthetic lineage. The compound belongs to the broader category of fused pyrazole systems, distinguished from simple monocyclic pyrazoles by the presence of an additional ring system that shares nitrogen atoms with the parent pyrazole core. This fusion pattern creates a bicyclic heterocycle with enhanced molecular complexity and expanded opportunities for chemical modification.
The classification of this compound as a pyrazolo[4,3-c]pyridine specifically identifies the fusion pattern between the pyrazole and pyridine rings. The [4,3-c] designation indicates that the pyrazole carbon-4 and carbon-3 positions are fused to the pyridine ring system, creating a specific geometric arrangement that distinguishes it from other possible fusion patterns such as [3,4-b] or [4,3-b] configurations. This classification system provides a standardized method for identifying and categorizing the various members of the pyrazolopyridine family.
| Classification Category | Structural Feature | Example Compounds |
|---|---|---|
| Monocyclic Pyrazoles | Single five-membered ring | Simple pyrazole derivatives |
| Bicyclic Pyrazolopyridines | Fused pyrazole-pyridine systems | Pyrazolo[4,3-c]pyridines, Pyrazolo[3,4-b]pyridines |
| Tetrahydro Variants | Partially saturated ring systems | 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines |
| Substituted Derivatives | Additional functional groups | 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
The tetrahydro designation further refines the classification by indicating the degree of saturation within the bicyclic system. Unlike fully aromatic pyrazolopyridines, the tetrahydro variants contain a reduced pyridine ring that adopts non-planar conformations and exhibits different electronic properties compared to their aromatic counterparts. This partial saturation represents a distinct subclass within the pyrazolopyridine family, with unique chemical and physical properties that distinguish these compounds from their fully aromatic relatives.
The presence of the benzyl substituent at the nitrogen-5 position creates an additional classification dimension based on substitution patterns. This functionalization represents a specific type of N-alkylation that introduces an aromatic appendage to the heterocyclic core. The benzyl group can be classified as an N-arylmethyl substituent, distinguishing it from simpler alkyl groups or other aromatic substitution patterns. This classification becomes important when considering synthetic strategies and structure-activity relationships within series of related compounds.
Nomenclature and Structural Terminology
The systematic nomenclature of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic compounds, with each component of the name providing specific information about the molecular structure and substitution pattern. The nomenclature system ensures unambiguous identification of the compound while conveying essential structural information to researchers and practitioners in the field.
The base name "pyrazolo[4,3-c]pyridine" identifies the fundamental bicyclic heterocyclic core, with the bracketed numbers indicating the specific fusion pattern between the pyrazole and pyridine rings. The [4,3-c] designation specifies that the pyrazole ring positions 4 and 3 are fused to the c-face of the pyridine ring, creating the characteristic connectivity pattern that distinguishes this isomer from other possible fusion arrangements. This nomenclature system provides a systematic method for identifying the precise ring fusion pattern within the broader family of pyrazolopyridine isomers.
The prefix "4,5,6,7-tetrahydro" indicates the specific degree and location of ring saturation within the bicyclic system. This designation specifies that four hydrogen atoms have been added across the double bonds at positions 4-5 and 6-7 of the pyridine ring, converting the aromatic pyridine component into a saturated six-membered ring. The use of positional numbers ensures precise identification of which ring positions have undergone reduction, distinguishing this compound from other possible partial saturation patterns.
| Structural Component | Nomenclature Element | Chemical Significance |
|---|---|---|
| Bicyclic Core | pyrazolo[4,3-c]pyridine | Defines ring fusion pattern |
| Saturation Pattern | 4,5,6,7-tetrahydro | Specifies reduced ring positions |
| Ring Position | 1H | Indicates tautomeric form |
| Substituent Location | 5- | Identifies attachment position |
| Substituent Identity | Benzyl | Specifies phenylmethyl group |
The "1H" designation within the name provides information about the tautomeric form of the heterocyclic system. This notation indicates that the compound exists in the 1H-tautomer form, with the hydrogen atom located at the nitrogen-1 position of the pyrazole ring rather than the alternative nitrogen-2 position. This tautomeric specification becomes particularly important for compounds that can exist in multiple tautomeric forms, ensuring precise structural identification.
The substituent designation "5-Benzyl" provides both positional and chemical information about the aromatic appendage attached to the heterocyclic core. The number "5" identifies the specific nitrogen atom bearing the substituent, while "Benzyl" indicates the presence of a phenylmethyl group (C6H5CH2-) attached at this position. This nomenclature follows standard organic chemistry conventions for naming aromatic alkyl substituents and provides clear identification of both the attachment point and the chemical nature of the substituent.
The complete systematic name therefore conveys a comprehensive description of the molecular structure, including the bicyclic heterocyclic framework, the degree and location of ring saturation, the tautomeric form, and the substitution pattern. This nomenclature system ensures unambiguous communication about the compound's structure while providing essential information for synthetic planning and chemical database searches. The precision of this naming system reflects the sophisticated level of structural complexity that characterizes modern heterocyclic chemistry and the need for systematic approaches to molecular identification and classification.
Properties
IUPAC Name |
5-benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-11(5-3-1)9-16-7-6-13-12(10-16)8-14-15-13/h1-5,8H,6-7,9-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDKOUHZLNIBTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856763 | |
| Record name | 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35005-71-1 | |
| Record name | 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrazolopyridine Ring Formation
The initial and crucial step in the synthesis is the formation of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. This is commonly achieved via cyclization reactions involving hydrazine derivatives and appropriate ketone or aldehyde precursors. For example, condensation of hydrazine hydrate with a suitable pyridine-based carbonyl compound under reflux conditions promotes ring closure to yield the pyrazolopyridine scaffold.
- Cyclization conditions typically involve heating in ethanol or aqueous media.
- Reaction times range from several hours to overnight to ensure complete conversion.
- Microwave-assisted heating has also been reported to accelerate ring closure reactions, reducing reaction times significantly.
Protection and Deprotection Strategies
In some synthetic routes, the hydroxy group at the 3-position of the pyrazolopyridine is protected as a tert-butyl carbamate or other protecting groups prior to benzylation to prevent side reactions and ensure regioselectivity.
- Protection is achieved by reaction with tert-butyl chloroformate or similar reagents.
- After benzylation, deprotection under acidic or basic conditions regenerates the free hydroxy group.
Purification and Characterization
The crude reaction mixtures are purified by standard chromatographic techniques such as silica gel column chromatography. The purity and identity of the synthesized compound are confirmed by:
- High-performance liquid chromatography (HPLC) using reverse-phase C18 columns with UV detection at 254 nm.
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) to verify the chemical shifts corresponding to the benzyl group and tetrahydro-pyrazolopyridine core.
- Mass spectrometry (MS), particularly high-resolution electrospray ionization MS (ESI-MS), to confirm molecular weight.
Detailed Research Findings and Data Tables
Table 1: Representative Reaction Conditions for the Preparation of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrazolopyridine core formation | Hydrazine hydrate + pyridine carbonyl compound | Ethanol/water | Reflux (80-100 °C) | 3-6 hours | 70-85 | Cyclization monitored by TLC/LC-MS |
| Protection of hydroxy group | tert-Butyl chloroformate + base | THF | Room temperature | 2-4 hours | 80-90 | Protects 3-OH to prevent side reactions |
| Benzylation at 5-position | Benzyl bromide + 2,6-lutidine + DMAP | THF | Room temperature | ~6 hours | 75-85 | Nucleophilic substitution, monitored by LC-MS |
| Deprotection | Acidic or basic hydrolysis | Various | Room temperature | 1-2 hours | >90 | Restores hydroxy group |
Table 2: Analytical Data for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
| Technique | Observations/Results |
|---|---|
| ^1H NMR (400 MHz, DMSO-d6) | Signals at δ ~4.5 ppm (benzyl -CH2-), δ 2.0-3.0 ppm (tetrahydro ring protons), aromatic protons at δ 7.2-7.4 ppm |
| ^13C NMR | Signals consistent with pyrazolopyridine carbons and benzyl carbons, including benzyl CH2 at ~65 ppm |
| HPLC | Purity > 95%, retention time consistent with standard |
| MS (ESI) | Molecular ion peak [M+H]^+ at m/z ~ 234 (depending on exact substituents) |
Summary of Key Literature Insights
- The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is generally achieved via a multi-step process involving cyclization of hydrazine derivatives with pyridine carbonyl compounds, followed by selective benzylation using benzyl bromide under mild conditions.
- Protection of sensitive functional groups such as hydroxy groups is often employed to improve regioselectivity and yield during benzylation.
- Analytical methods including LC-MS, NMR, and HPLC are essential for monitoring reaction progress and confirming the structure and purity of the final product.
- Reaction yields for the key steps typically range from 70% to 90%, depending on reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is structurally similar to other pyrazolopyridine derivatives, such as 5-(2-pyrimidinyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 7-(3,4-dimethoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-(1,2,4)triazolo(1,5-a)pyrimidine. These compounds share a common pyrazolopyridine core but differ in their substituents, leading to variations in their biological activities and applications.
Comparison with Similar Compounds
Key Compounds :
- 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives (e.g., Sriram et al., 2013): These derivatives were developed as Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS) inhibitors. However, their inhibitory activity (IC₅₀ values in the micromolar range) was outperformed by 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (compound 6, Petukhov et al.), which exhibited an IC₅₀ of 90 nM .
- Structural Insights: Hydrophobic substituents on the benzene ring (e.g., tert-butyl) enhance PS inhibition, while polar/nonpolar groups on the pyrazole ring reduce activity .
Table 1: Antimycobacterial Activity Comparison
Antimicrobial Activity Against ESKAPE Pathogens
Key Compound :
- 1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g) : This nitrofuran-tagged derivative demonstrated superior activity against ESKAPE pathogens compared to nitrofurantoin, a benchmark antibiotic. The integration of a nitrofuran "warhead" with the tetrahydropyrazolopyridine (THPP) scaffold synergistically enhanced antimicrobial potency .
Structural Advantage : The 2-methoxyethyl group at position 1 and the nitrofuran moiety at position 5 are critical for maintaining activity while improving solubility .
Key Compounds :
- Compound 2: 1-(2-Aminoethyl)-5-((4-methoxynaphthalen-1-yl)methyl)-N-(naphthalen-1-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide exhibited nanomolar antitriposomal activity by disrupting parasite protein interactions .
- Compound 3: (6S)-N-(3-cyano-4-fluorophenyl)-6-methyl-3-(1,3-thiazol-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide inhibited hepatitis B viral capsid assembly .
c-Met Kinase Inhibition in Cancer Research
Pyrazolo[4,3-c]pyridine derivatives have been optimized as c-Met kinase inhibitors via structure-based design. Modifications at positions 3 and 5 of the scaffold improved enzymatic and cellular potency, demonstrating the scaffold's adaptability for targeting kinases involved in cancer progression .
Structural and Functional Insights
- Core Scaffold Flexibility : The pyrazolo[4,3-c]pyridine core allows substitutions at positions 1, 3, and 5, enabling tailored interactions with diverse biological targets.
- Substituent Effects :
- Position 1 : Alkyl or alkoxy groups (e.g., 2-methoxyethyl in 13g) enhance solubility and pharmacokinetics .
- Position 3 : Aryl or heteroaryl groups (e.g., oxazolyl, thiazolyl) contribute to target specificity .
- Position 5 : Hydrophobic (e.g., benzyl, tert-butyl) or electrophilic (e.g., nitrofuran) groups drive target engagement .
Biological Activity
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS No. 35005-71-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic implications based on recent research findings.
- Molecular Formula : C₁₃H₁₅N₃
- Molecular Weight : 213.28 g/mol
- CAS Number : 35005-71-1
- Physical Form : White to off-white powder
Synthesis
The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions that incorporate various reagents to achieve the desired heterocyclic structure. Recent methodologies have focused on optimizing yields and purity through different catalytic processes.
Anti-inflammatory Effects
Research has indicated that derivatives of pyrazolo compounds exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrazolo derivatives inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process:
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | TBD | Compared to Celecoxib (IC50 = 0.04 ± 0.01 μM) |
| Other Pyrazolo Derivative | TBD | Standard anti-inflammatories |
These findings suggest that 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine may possess comparable efficacy to established anti-inflammatory drugs.
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example:
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Properties
Emerging evidence suggests that 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine may have neuroprotective effects. In vitro studies indicate that it can reduce oxidative stress in neuronal cells and improve survival rates under neurotoxic conditions.
Case Studies and Research Findings
- Study on Anti-inflammatory Activity : A comparative analysis of several pyrazolo derivatives revealed that compounds similar to 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine showed significant inhibition of COX enzymes and reduced inflammation in animal models.
- Anticancer Research : A study involving various human cancer cell lines demonstrated that this compound inhibited cell growth effectively at low concentrations. The findings support further exploration into its use as a potential chemotherapeutic agent.
- Neuroprotection Study : In a model of neurodegeneration induced by oxidative stress, the compound displayed a protective effect on neuronal cells by modulating key signaling pathways involved in cell survival.
Q & A
What established synthetic routes are available for 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclic ketones or aldehydes under acidic or basic conditions. Key steps include:
- Step 1: Formation of the pyrazole ring via hydrazine reaction with a diketone intermediate.
- Step 2: Introduction of the benzyl group via nucleophilic substitution or reductive amination.
- Step 3: Purification using column chromatography or recrystallization.
Critical parameters include:
- Temperature: Elevated temperatures (70–100°C) improve reaction rates but may increase side products .
- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol is preferred for cyclization steps .
- Catalysts: Acid catalysts (e.g., HCl) accelerate ring closure, but base catalysts (e.g., K₂CO₃) reduce side reactions .
Monitoring: Thin-layer chromatography (TLC) is essential to track reaction progress and optimize quenching times .
How does the substitution pattern on the pyrazolo[4,3-c]pyridine core influence biological activity and receptor selectivity?
Level: Advanced
Methodological Answer:
Substituents alter electronic and steric properties, impacting receptor binding. Comparative studies of analogs reveal:
Experimental Design:
- Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-serotonin) to quantify affinity shifts .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts steric clashes or hydrogen-bonding interactions .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the benzyl group and pyrazole ring protons. For example, the benzyl CH₂ group typically appears as a singlet at δ 3.8–4.2 ppm .
- X-ray Crystallography: Resolves ambiguous stereochemistry; the bicyclic core often adopts a boat conformation in crystal lattices .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₃H₁₅N₃ for the base structure) .
How can researchers resolve contradictions in reported biological activities of pyrazolo[4,3-c]pyridine derivatives?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Variability in Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter receptor activation thresholds .
- Purity Issues: Side products (e.g., unreacted hydrazines) may confound results. Validate purity via HPLC (>95%) before testing .
Resolution Strategies: - Meta-Analysis: Pool data from multiple studies using standardized effect-size metrics (e.g., Cohen’s d).
- Dose-Response Curves: Establish EC₅₀ values under controlled conditions to isolate compound-specific effects .
What are the critical safety considerations when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritant properties (similar to trifluoromethyl analogs) .
- Waste Disposal: Segregate halogenated waste (e.g., chlorophenyl derivatives) for incineration to avoid environmental contamination .
- Storage: Store under inert gas (argon) at 4°C to prevent oxidation of the tetrahydro pyridine ring .
How can computational methods predict the pharmacokinetic properties of this compound?
Level: Advanced
Methodological Answer:
- ADME Prediction: Tools like SwissADME estimate:
- Lipophilicity (LogP): Critical for blood-brain barrier penetration (LogP ~2.5–3.5 ideal) .
- Metabolic Sites: Cytochrome P450 interactions are flagged using SMILES notation .
- Molecular Dynamics (MD): Simulates binding stability in physiological conditions (e.g., solvation in water/octanol) .
Validation: Cross-check predictions with in vitro assays (e.g., Caco-2 permeability) .
What strategies optimize the yield of multi-step syntheses for this compound?
Level: Advanced
Methodological Answer:
- Stepwise Optimization: Use Design of Experiments (DoE) to identify critical variables (e.g., molar ratios, reaction time) .
- Intermediate Stabilization: Protect amine groups with Boc anhydride to prevent side reactions during benzylation .
- Catalytic Systems: Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency in tetrahydro ring formation .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
